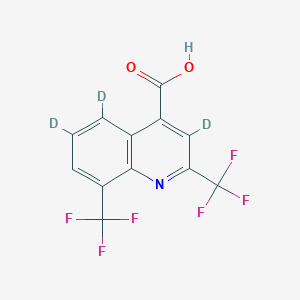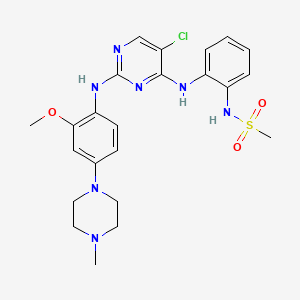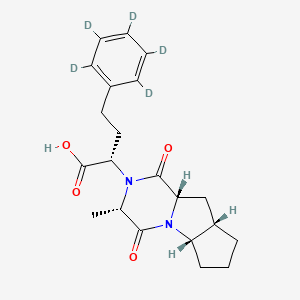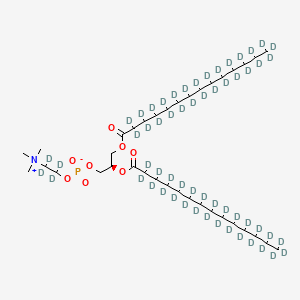
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is a synthetic phospholipid used in various scientific research applications. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which is commonly used in studies involving lipid bilayers and liposomes. This compound is particularly valuable in the study of membrane dynamics and interactions due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is synthesized through a multi-step process. The synthesis typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by deuteration. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization from ethyl acetate and acetone .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often replacing column chromatography with more economical purification methods . The final product is typically obtained with high purity, suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the formation of lysophospholipids and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases such as phospholipase A2.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Lysophospholipids and free fatty acids.
Substitution: Phosphatidyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and organelles.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery. It enhances the stability and bioavailability of therapeutic agents.
Industry: Applied in the food and pharmaceutical industries as an emulsifier and stabilizer.
Mechanism of Action
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 exerts its effects primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, influencing membrane fluidity and stability . It also facilitates the transport of nanoparticles across biological membranes, enhancing drug delivery and targeting specific tissues .
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is compared with other similar phospholipids, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling for detailed studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Another phospholipid used in membrane studies, but with different head group properties.
1,2-Ditetradecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with variations in the fatty acid chains.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for advanced analytical techniques.
Properties
Molecular Formula |
C36H72NO8P |
|---|---|
Molecular Weight |
736.3 g/mol |
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2 |
InChI Key |
CITHEXJVPOWHKC-VKWBAALGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


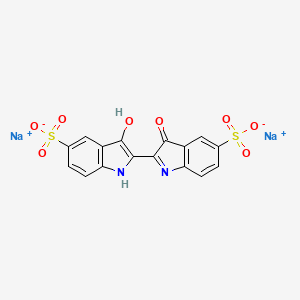
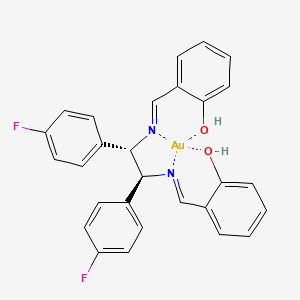


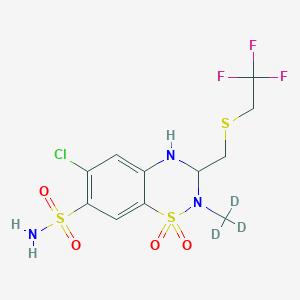
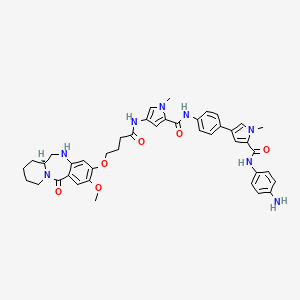
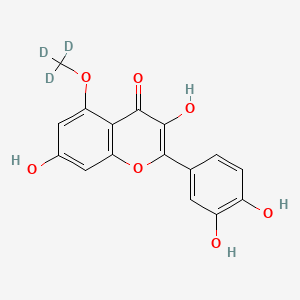
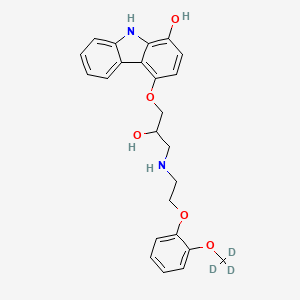
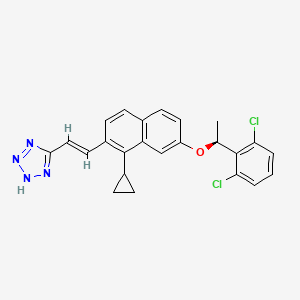

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
